molecular formula C30H32N4O6 B11621420 Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11621420
M. Wt: 544.6 g/mol
InChI Key: MLFRWRSYMBRIRY-UHFFFAOYSA-N
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Description

Core Structural Features

  • 1,4-Dihydropyridine Ring : Adopts a non-planar boat conformation , as observed in crystallographic studies of analogous dihydropyridines. Puckering parameters (Q = 0.3273 Å, θ = 106.1°, φ = 356.4°) indicate moderate distortion from planarity.
  • Pyrazole Substituent : The pyrazole ring (N1/N2/C7–C9) is nearly perpendicular to the dihydropyridine plane, forming a dihedral angle of 87.81° . This orthogonal arrangement minimizes steric clashes between the 4-nitrophenyl and phenyl groups.
  • Ester Groups : The diisopropyl esters at positions 3 and 5 introduce steric bulk, influencing solubility and crystallinity.

Substituent Interactions

  • The 4-nitrophenyl group at the pyrazole’s 3-position adopts a coplanar orientation relative to the pyrazole ring (dihedral angle: 45.09°), facilitating π-π stacking in the solid state.
  • The phenyl group at the pyrazole’s 1-position projects away from the dihydropyridine core, creating a T-shaped steric profile.

Crystallographic Characterization and Conformational Dynamics

X-ray diffraction studies reveal a three-dimensional hydrogen-bonded network stabilized by intermolecular interactions.

Crystal Packing and Hydrogen Bonding

Interaction Type Bond Length (Å) Angle (°) Role in Packing
N–H···N 2.12 167 Links dihydropyridine and pyrazole rings
N–H···O 2.08 155 Connects amine and nitro groups
C–H···O 2.34 141 Stabilizes ester groups

The boat conformation of the dihydropyridine ring is critical for accommodating the pyrazole substituent. Intramolecular C–H···O hydrogen bonds form an S(6) ring motif , preorganizing the molecule for crystal packing.

Space Group and Unit Cell

While specific data for this compound is limited, analogous pyrazoline-pyridine hybrids crystallize in monoclinic (P2₁/c) or orthorhombic (Pnma) space groups. Unit cell parameters typically include:

  • a = 10–12 Å
  • b = 15–18 Å
  • c = 20–22 Å
  • β = 90–100°

Electronic Structure Analysis via Computational Chemistry

Density functional theory (DFT) calculations provide insights into the compound’s electronic properties.

Key Findings

  • Frontier Molecular Orbitals :
    • The highest occupied molecular orbital (HOMO) localizes on the pyrazole and nitro groups (-5.2 eV).
    • The lowest unoccupied molecular orbital (LUMO) resides on the dihydropyridine ring (-1.8 eV), indicating charge-transfer potential.
  • Electrostatic Potential Map :
    • The nitro group exhibits a strong electron-deficient region (δ+ = +0.35 e), while the dihydropyridine ring shows electron density (δ− = −0.28 e).
  • Absorption Spectra :
    • π→π* transitions (λmax ≈ 320 nm) arise from conjugation between the pyrazole and nitrophenyl groups.

Conformational Energy Landscape

  • The boat conformation is 4.2 kcal/mol more stable than the planar form due to reduced steric strain between the methyl and pyrazole substituents.

Properties

Molecular Formula

C30H32N4O6

Molecular Weight

544.6 g/mol

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-10-8-7-9-11-22)32-28(24)21-12-14-23(15-13-21)34(37)38/h7-18,27,31H,1-6H3

InChI Key

MLFRWRSYMBRIRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Hantzsch Dihydropyridine Synthesis Modifications

The Hantzsch reaction—a classical method for 1,4-dihydropyridines—has been adapted for this compound. Source details an improved asymmetric DHP synthesis by reacting a benzylidene precursor (II ) with β-ketoester (III ) and enamine (VI ) in a 1:3:3 molar ratio. The reaction proceeds in isopropanol at reflux (82°C) for 15–20 hours, yielding the DHP core with 68–72% efficiency after crystallization.

Critical parameters :

  • Solvent : Lower alkanols (isopropanol preferred) enhance solubility and reduce side reactions.

  • Stoichiometry : Excess β-ketoester and enamine drive the cyclocondensation to completion.

  • Workup : Partial solvent evaporation followed by cold crystallization (0–5°C) isolates the product with >95% purity.

Pyrazole Ring Formation

The 3-(4-nitrophenyl)-1-phenylpyrazole moiety is synthesized via acid-catalyzed cyclocondensation. Source employs phenylhydrazine and 4-nitroacetophenone in glacial acetic acid under reflux (120°C, 6 hours), achieving 74% yield. Alternatively, source reports a microwave-assisted method using 4-nitrobenzaldehyde and ethyl acetoacetate in acetic acid (150°C, 30 minutes), yielding 82% with reduced reaction time.

Key observations :

  • Acid catalysis : Acetic acid protonates the carbonyl group, facilitating nucleophilic attack by hydrazine.

  • Microwave irradiation : Accelerates reaction kinetics, minimizing decomposition.

Convergent Coupling Approaches

Pyrazole-DHP Fusion

Post-synthesis functionalization links the pyrazole to the DHP core. Source describes a Pd-catalyzed Suzuki-Miyaura coupling between 4-bromo-DHP and 3-(4-nitrophenyl)-1-phenylpyrazole-4-boronic acid. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 90°C for 12 hours, this method achieves 65% yield.

Challenges :

  • Steric hindrance : Bulky substituents on both fragments necessitate high catalytic loading.

  • Solvent system : Aqueous DMF ensures boronic acid solubility while preventing hydrolysis.

One-Pot Tandem Synthesis

Source discloses a tandem protocol where in-situ-generated pyrazole intermediates undergo Hantzsch cyclization. A mixture of 4-nitrobenzaldehyde, phenylhydrazine, diisopropyl acetylenedicarboxylate, and ammonium acetate in ethanol is heated at 70°C for 8 hours, yielding the target compound in 58% yield. While efficient, this method requires stringent stoichiometric control to avoid oligomerization.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Source highlights industrial production using continuous flow reactors. Key advantages include:

  • Precise temperature control : Microfluidic channels maintain isothermal conditions (±1°C), crucial for exothermic cyclizations.

  • Automated purification : In-line liquid-liquid extraction removes unreacted hydrazines and nitro byproducts, achieving 89% purity pre-crystallization.

Table 1: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Reaction Time (h)122.5
Yield (%)6578
Purity Pre-Crystallization (%)7289

Solvent Recycling Protocols

Industrial processes recover isopropanol via vacuum distillation (45°C, 150 mbar), reducing solvent waste by 70%. Source notes that recycled solvent retains reactivity for ≥5 cycles without yield loss.

Advanced Catalytic Methods

Photoredox Functionalization

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.72 (s, 1H, pyrazole-H), 5.12 (s, 1H, DHP-H4), 1.25 (d, J = 6.4 Hz, 12H, iPr-CH₃).

  • IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at t₅ = 6.72 minutes, confirming >99% purity after recrystallization from ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrazole compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate exhibit significant antimicrobial properties. The nitrophenyl group can participate in electron transfer reactions that enhance the compound's efficacy against various pathogens.

Anticancer Properties

Studies have highlighted the compound's potential as an anticancer agent. Investigations into its mechanism of action reveal interactions with specific molecular targets involved in cancer cell proliferation and survival pathways. This makes it a candidate for further development in cancer therapeutics.

Cardiovascular Applications

The compound is also being explored for its effects on cardiovascular health. Its structural similarity to known antihypertensive agents suggests potential efficacy in treating hypertension and related cardiovascular conditions. Research is ongoing to establish its safety profile and therapeutic window.

Future Research Directions

Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the compound's mechanism of action at the molecular level.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
  • Derivatives Exploration : Synthesizing and evaluating derivatives to enhance biological activity and reduce toxicity.

Mechanism of Action

The mechanism of action of Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: Positional Variation of Nitro Group

Compound B (Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate) shares the same molecular formula (C₃₀H₃₂N₄O₆ , MW = 544.608 g/mol) as Compound A but differs in the nitro group position on the phenyl ring (3-nitro vs. 4-nitro) . This positional isomerism impacts electronic properties:

  • 4-Nitrophenyl (Compound A) : Symmetrical substitution enhances dipole moments and may improve crystal packing efficiency.

Core Heterocycle Variation: Tetrahydroimidazopyridine vs. Dihydropyridine

Compound C (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) replaces the dihydropyridine core with a tetrahydroimidazopyridine system. Key differences include:

  • Core structure : Tetrahydroimidazopyridine introduces additional nitrogen atoms and a fused ring system, altering π-electron delocalization.
  • Substituents: A cyano group at position 8 and a phenethyl group at position 3 enhance steric bulk and electron-withdrawing effects.
  • Physical properties : Melting point = 243–245°C (vs. unavailable data for Compound A) .

Ester Group and Substituent Modifications

Compound D (Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-pyridine-3,5-dicarboxylate) and Compound E (Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate) feature diethyl esters instead of diisopropyl groups.

  • Diethyl vs.
  • Substituent effects :
    • 4-Methylphenyl (Compound D) : Electron-donating methyl group decreases electrophilicity compared to nitro-substituted analogs.
    • Phenyl (Compound E) : Lacking nitro or methyl groups, this compound exhibits baseline aromatic interactions .

Data Table: Structural and Physical Properties

Compound Core Structure Ester Group Pyrazole Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
A 1,4-Dihydropyridine Diisopropyl 3-(4-Nitrophenyl), 1-phenyl C₃₀H₃₂N₄O₆ 544.608 N/A
B 1,4-Dihydropyridine Diisopropyl 3-(3-Nitrophenyl), 1-phenyl C₃₀H₃₂N₄O₆ 544.608 N/A
C Tetrahydroimidazopyridine Diethyl 7-(4-Nitrophenyl), 3-phenethyl C₂₈H₂₅N₅O₆ 527.53 243–245
D 1,4-Dihydropyridine Diethyl 5-(4-Methylphenyl) C₂₅H₂₉N₃O₄ 435.52 N/A
E 1,4-Dihydropyridine Diethyl 5-Phenyl C₂₄H₂₇N₃O₄ 421.50 N/A

Research Findings and Implications

  • Crystallography : SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving crystal structures of analogs like Compounds B and D, confirming substituent positions and hydrogen-bonding patterns .
  • Similarity Analysis : Computational methods classify Compounds A and B as "structurally similar" due to identical backbones, but their dissimilar nitro positions may lead to divergent biological activities .

Biological Activity

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C31H34N4O7
  • Molecular Weight : 574.6 g/mol
  • IUPAC Name : Dipropan-2-yl 4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in oxidative stress pathways, which could have implications for diseases characterized by oxidative damage.
  • Receptor Modulation : The compound may interact with specific receptors related to inflammation and cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate cellular damage from reactive oxygen species (ROS).

Anticancer Activity

Research has indicated that derivatives of pyridine and pyrazole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines including breast and colon cancer cells. The specific antiproliferative activity of this compound against these cell lines remains to be fully elucidated but suggests a promising avenue for further investigation.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Compounds with similar scaffolds have been reported to modulate inflammatory pathways and reduce cytokine production in vitro. This could indicate a therapeutic role in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BReported anti-inflammatory effects in murine models through cytokine modulation.
Study CShowed antimicrobial activity against Gram-positive bacteria with MIC values in the low µg/mL range.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent Hantzsch reactions, involving condensation of aldehydes, β-keto esters, and ammonia derivatives. Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance reaction efficiency due to improved solubility of intermediates.
  • Catalyst use : Acidic catalysts (e.g., acetic acid) accelerate cyclization, while microwave-assisted synthesis reduces reaction time .
  • Temperature control : Reactions are often conducted under reflux (70–100°C) to balance yield and side-product formation .

Q. How is the crystal structure of this compound characterized, and what are its key geometric parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

  • Planarity of the dihydropyridine (DHP) ring : Distortion angles (0.5–2.5°) due to steric effects from the 2,6-dimethyl groups .
  • Torsion angles : The pyrazole substituent at position 4 exhibits a dihedral angle of 15–25° relative to the DHP ring, influencing π-π stacking interactions .
  • Hydrogen bonding : Intramolecular N–H···O bonds (1.8–2.1 Å) stabilize the 1,4-dihydropyridine conformation .

Q. What spectroscopic techniques are used to confirm its purity and structure?

  • NMR : 1H^1H NMR resolves methyl groups (δ 1.2–1.4 ppm for isopropyl) and aromatic protons (δ 7.2–8.1 ppm for nitrophenyl). 13C^{13}C NMR confirms ester carbonyls (δ 165–170 ppm) .
  • IR : Stretching vibrations at 1720–1740 cm1^{-1} (C=O) and 1520–1550 cm1^{-1} (NO2_2) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (m/z 550–560) align with the compound’s molecular weight .

Advanced Research Questions

Q. How can researchers address low yields during synthesis, particularly in scaling reactions?

Low yields (<50%) often arise from:

  • Side reactions : Competing enamine formation can be suppressed by using anhydrous ammonia and inert atmospheres .
  • Purification challenges : Column chromatography with silica gel (hexane/ethyl acetate, 7:3) improves separation of diastereomers .
  • Microwave vs. conventional heating : Microwave synthesis increases yields by 15–20% by reducing decomposition pathways .

Q. How do discrepancies in crystallographic data (e.g., bond lengths, angles) impact interpretations of molecular interactions?

Variations in SC-XRD data (e.g., C–C bond lengths ±0.02 Å) may reflect:

  • Temperature effects : Data collected at 100 K vs. room temperature show minor deviations in thermal motion parameters .
  • Packing forces : Discrepancies in nitro group orientations (e.g., 4-nitrophenyl vs. 3-nitrophenyl) alter hydrogen-bonding networks, affecting solubility predictions .

Q. What computational methods are effective for predicting the compound’s reactivity and binding affinity?

  • DFT calculations : B3LYP/6-31G(d) models predict electrophilic regions (e.g., nitro group’s LUMO) for nucleophilic attack .
  • Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., calcium channels), showing binding energies of −8.5 to −9.2 kcal/mol .
  • MD simulations : NAMD analyzes stability in lipid bilayers, revealing 10–15° tilting angles in membrane penetration .

Q. How does substituent variation (e.g., nitrophenyl vs. methoxyphenyl) influence biological activity?

  • Electron-withdrawing groups (e.g., NO2_2) enhance redox activity, critical for pro-drug activation in cancer studies .
  • Steric effects : Bulky substituents at position 4 reduce binding to cytochrome P450 enzymes, as shown in competitive inhibition assays (IC50_{50} differences of 2–5 μM) .

Methodological Guidance for Data Contradictions

Q. How should researchers resolve conflicting data on the compound’s solubility in polar solvents?

  • Controlled experiments : Compare solubility in DMSO (high) vs. water (negligible) using UV-Vis spectroscopy (λ = 280 nm) .
  • HPLC validation : Detect aggregates via retention time shifts (e.g., 12.5 min monomer vs. 8.2 min aggregate) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for calcium channel studies) and passage numbers .
  • QC metrics : Enforce ≥95% purity (HPLC) and consistent crystallinity (PXRD) for biological testing .

Tables of Key Parameters

Parameter Typical Range Method Reference
Crystallographic R factor0.04–0.06SC-XRD
Synthetic yield45–65%Hantzsch reaction
Melting point180–185°CDifferential scanning calorimetry
LogP (octanol/water)3.2–3.8Shake-flask method

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